molecular formula C8H15N5 B13318992 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13318992
M. Wt: 181.24 g/mol
InChI Key: QNQRJJWPDXDXLT-UHFFFAOYSA-N
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Description

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with an amine group and at the 1-position with a (1-methylpyrrolidin-2-yl)methyl moiety. This structural motif may enhance interactions with biological targets or influence crystallinity due to hydrogen-bonding capabilities .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

1-[(1-methylpyrrolidin-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C8H15N5/c1-12-4-2-3-7(12)5-13-6-8(9)10-11-13/h6-7H,2-5,9H2,1H3

InChI Key

QNQRJJWPDXDXLT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 1-methylpyrrolidine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with selected analogues:

Compound Name Substituent Melting Point (°C) Key Features Applications/Findings References
Target: 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine (1-Methylpyrrolidin-2-yl)methyl Not reported Pyrrolidine ring (flexibility, basicity) Hypothesized solubility enhancement N/A
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) 3,5-bis(trifluoromethyl)phenyl Not reported Electron-withdrawing CF₃ groups Catalysis, anion binding studies
1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine 4-ethylphenyl, methyl Not reported Lipophilic ethylphenyl group Potential agrochemical intermediates
4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine Benzyl, pyrimidine linkage Not specified Extended π-system, hydrogen-bonding motifs Crystallography, DFT studies
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1c) Nitro triazole, pyrimidine 235–237 (decomp.) Nitro group (electron-deficient core) Synthetic intermediate
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 4-methylphenyl Not reported Aromatic substituent Building block for drug discovery

Key Observations

Substituent Impact on Physicochemical Properties: The pyrrolidine substituent in the target compound may improve solubility in polar solvents compared to aromatic analogues (e.g., 4-ethylphenyl in ).

Crystallographic and Conformational Features :

  • Pyrimidine-linked triazoles (e.g., ) exhibit extensive hydrogen-bonding networks (N–H···N) and π-π stacking, stabilizing crystal lattices. The target compound’s pyrrolidine group may disrupt such interactions, leading to lower melting points or amorphous solid forms.

Nitro-substituted triazoles (e.g., ) are synthesized via nucleophilic substitution, highlighting the versatility of triazole chemistry.

Biological and Functional Relevance: Triazole-amine derivatives are explored as anticancer agents (e.g., ), though activity depends on substituent polarity and hydrogen-bonding capacity.

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